3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
CAS No.: 637747-35-4
Cat. No.: VC4896920
Molecular Formula: C25H27N3O3
Molecular Weight: 417.509
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637747-35-4 |
|---|---|
| Molecular Formula | C25H27N3O3 |
| Molecular Weight | 417.509 |
| IUPAC Name | 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |
| Standard InChI | InChI=1S/C25H27N3O3/c1-3-16-12-17-23(30)19(25-26-20-9-4-5-10-21(20)27-25)14-31-24(17)18(22(16)29)13-28-11-7-6-8-15(28)2/h4-5,9-10,12,14-15,29H,3,6-8,11,13H2,1-2H3,(H,26,27) |
| Standard InChI Key | HSECWTLJMNNWOK-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C(=C1O)CN3CCCCC3C)OC=C(C2=O)C4=NC5=CC=CC=C5N4 |
Introduction
The compound 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds, specifically chromones and their derivatives. It features a benzimidazole moiety attached to a chromene structure, which is further modified with a piperidine derivative. This unique combination of structural elements contributes to its potential biological activities and chemical versatility.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step organic reactions, including condensation reactions between benzimidazole derivatives and chromene structures. Detailed synthesis protocols are not provided in the available literature, but similar compounds are synthesized through methods involving the reaction of benzimidazole with chromone precursors in the presence of appropriate catalysts and conditions.
Data Tables
Given the lack of specific data on this compound, the following table provides a general overview of related compounds:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-1-benzopyran-4-one | C25H27N3O3 | 417.51 g/mol | Antimicrobial, Potential Anticancer |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Varies | Varies | Antimicrobial, Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume